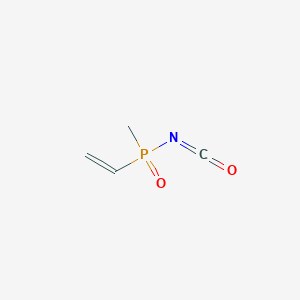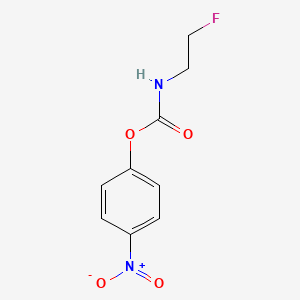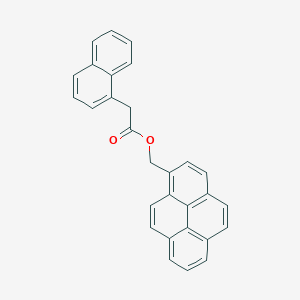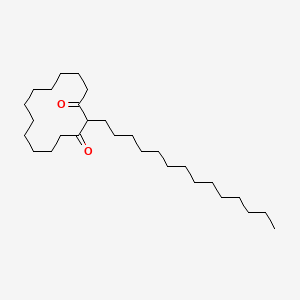
1,3-Cyclotetradecanedione, 2-tetradecyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Cyclotetradecanedione, 2-tetradecyl- is a chemical compound with a complex structure, characterized by a cyclotetradecanedione core with a tetradecyl substituent
准备方法
The synthesis of 1,3-Cyclotetradecanedione, 2-tetradecyl- involves multiple steps. One common method includes the reaction of diethyl dodecanedioate with appropriate reagents to form the cyclotetradecanedione core . The tetradecyl group is then introduced through further chemical reactions, often involving Grignard reagents or similar organometallic compounds . Industrial production methods may involve optimization of these synthetic routes to increase yield and purity, utilizing large-scale reactors and controlled reaction conditions.
化学反应分析
1,3-Cyclotetradecanedione, 2-tetradecyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups into alcohols.
Substitution: The tetradecyl group can be substituted with other alkyl or functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkyl halides for substitution reactions
科学研究应用
1,3-Cyclotetradecanedione, 2-tetradecyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules and potential bioactive properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery vehicle.
Industry: It is used in the development of new materials with specific properties, such as adhesives and coatings
作用机制
The mechanism of action of 1,3-Cyclotetradecanedione, 2-tetradecyl- involves its interaction with molecular targets through its diketone and tetradecyl groups. These interactions can affect various biochemical pathways, potentially leading to bioactive effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in metabolic processes .
相似化合物的比较
1,3-Cyclotetradecanedione, 2-tetradecyl- can be compared with similar compounds such as 2-Hexadecyl-1,3-cyclotetradecanedione and other cyclotetradecanedione derivatives. These compounds share a similar core structure but differ in the length and type of substituent groups. The uniqueness of 1,3-Cyclotetradecanedione, 2-tetradecyl- lies in its specific tetradecyl group, which imparts distinct chemical and physical properties .
属性
CAS 编号 |
117384-40-4 |
|---|---|
分子式 |
C28H52O2 |
分子量 |
420.7 g/mol |
IUPAC 名称 |
2-tetradecylcyclotetradecane-1,3-dione |
InChI |
InChI=1S/C28H52O2/c1-2-3-4-5-6-7-8-9-11-14-17-20-23-26-27(29)24-21-18-15-12-10-13-16-19-22-25-28(26)30/h26H,2-25H2,1H3 |
InChI 键 |
GYQBCEGPNBEPRR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCC1C(=O)CCCCCCCCCCCC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


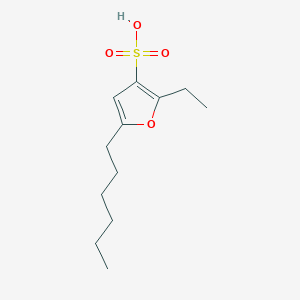
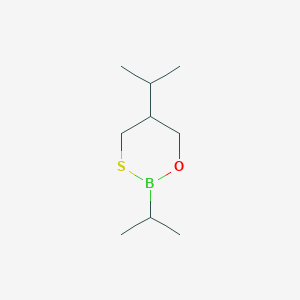
![Silane, [2,5-dihydro-1,1-dioxido-4-(phenylthio)-3-thienyl]trimethyl-](/img/structure/B14311458.png)
![Bicyclo[3.3.1]nonane-2,4-dione, 9,9-dimethoxy-](/img/structure/B14311459.png)
![2-[(Phenylsulfanyl)methyl]butane-1,2-diol](/img/structure/B14311460.png)
![2-[(Butylsulfanyl)methylidene]cyclohexan-1-OL](/img/structure/B14311464.png)

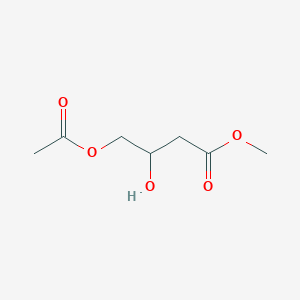
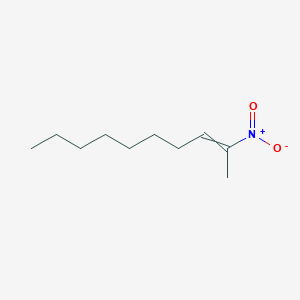
![11-Butyl-5-(2,2-diphenylethenyl)-11H-benzo[a]carbazole](/img/structure/B14311480.png)
![1-[2-(Ethylamino)dodecyl]pyrrolidine-2,5-dione](/img/structure/B14311500.png)
